molecular formula C14H13BrO2 B117892 1-Bromo-4-methoxy-2-phenylmethoxybenzene CAS No. 150356-67-5

1-Bromo-4-methoxy-2-phenylmethoxybenzene

Cat. No. B117892
M. Wt: 293.15 g/mol
InChI Key: GPNMWTHCRMWAFR-UHFFFAOYSA-N
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Patent
US06355813B1

Procedure details

A 2 L three-necked flask equipped with thermometer, reflux condenser and mechanical stirrer was charged with 1-bromo4-methoxy-2-(phenylmethoxy)benzene (43.0 g, 0.147 mol), anhydrous THF (600 mL) under nitrogen. Magnesium turnings (4.2 g, 0.17 mol) and 1,2-dibromoethane (0.5 mL, 6 mmol) was then added and the mixture heated to reflux. After 1.5 h, the reaction was cooled to −78° C. and B(OMe)3 (33.4 mL, 0.294 mol) added dropwise while maintaining an internal temperature below −60° C. Upon complete addition, the reaction was quenched with 5% HCl (15 mL) to pH=3.0, partioned with EtOAc (100 mL), the organic phase separated, washed with brine (100 mL), dried (MgSO4) and concentrated in vacuo giving a pale yellow solid. The solid was triturated with hexane (90 mL), filtered and dried to afford [4-methoxy-2(phenylmethoxy)phenyl]boronic acid as a pale white solid (32 g, 85%): mp 127.0-129.0° C.; 1H NMR δ7.8 (d, 3=8.2 Hz, 1H), 7.5-7.3 (m, 5H), 6.6 (dd, J=8.2, 2.7 Hz, 1H), 6.55 (d, J=5 Hz, 1H), 5.65 (s, 2H), 5.15 (s, 2H), 3.85 (s, 3H).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
catalyst
Reaction Step Two
Quantity
33.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Mg].[B:19](OC)([O:22]C)[O:20]C>BrCCBr.C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:22])[OH:20])=[C:3]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)OCC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.5 mL
Type
catalyst
Smiles
BrCCBr
Step Three
Name
Quantity
33.4 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L three-necked flask equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature below −60° C
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 5% HCl (15 mL) to pH=3.0
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexane (90 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.